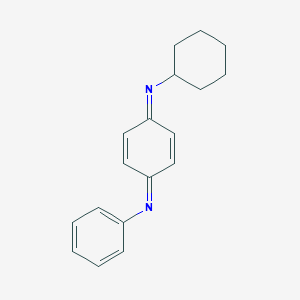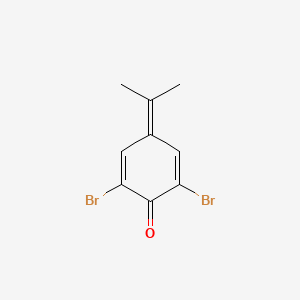
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine atoms and a cyclohexadienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, such as 4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield cyclohexadienone derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclohexadienones, while oxidation and reduction reactions can produce quinones or reduced cyclohexadienone derivatives, respectively.
Applications De Recherche Scientifique
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the cyclohexadienone structure play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Dibromo-4-(tert-butylidene)cyclohexa-2,5-dien-1-one
- 2,6-Dibromo-4-(phenylmethylene)cyclohexa-2,5-dien-1-one
Uniqueness
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55182-54-2 |
|---|---|
Formule moléculaire |
C9H8Br2O |
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
2,6-dibromo-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4H,1-2H3 |
Clé InChI |
CFSVFPQITALSKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=C(C(=O)C(=C1)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
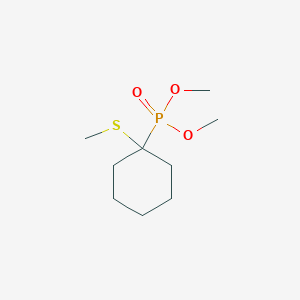
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
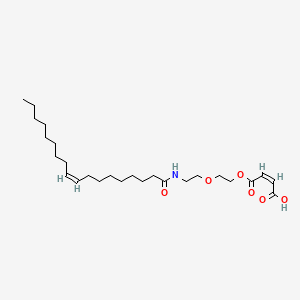
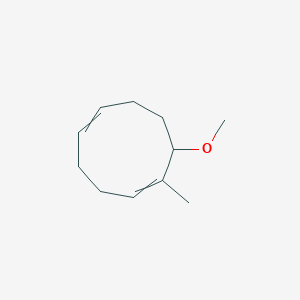

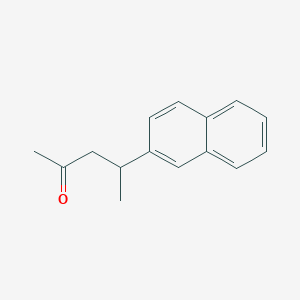
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
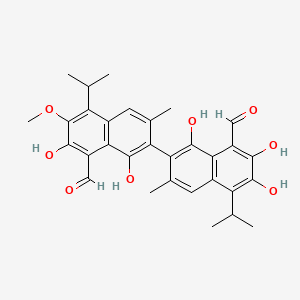
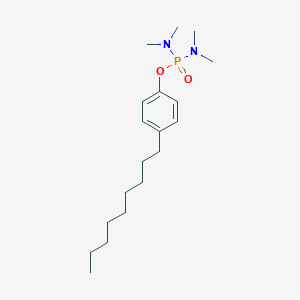
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
